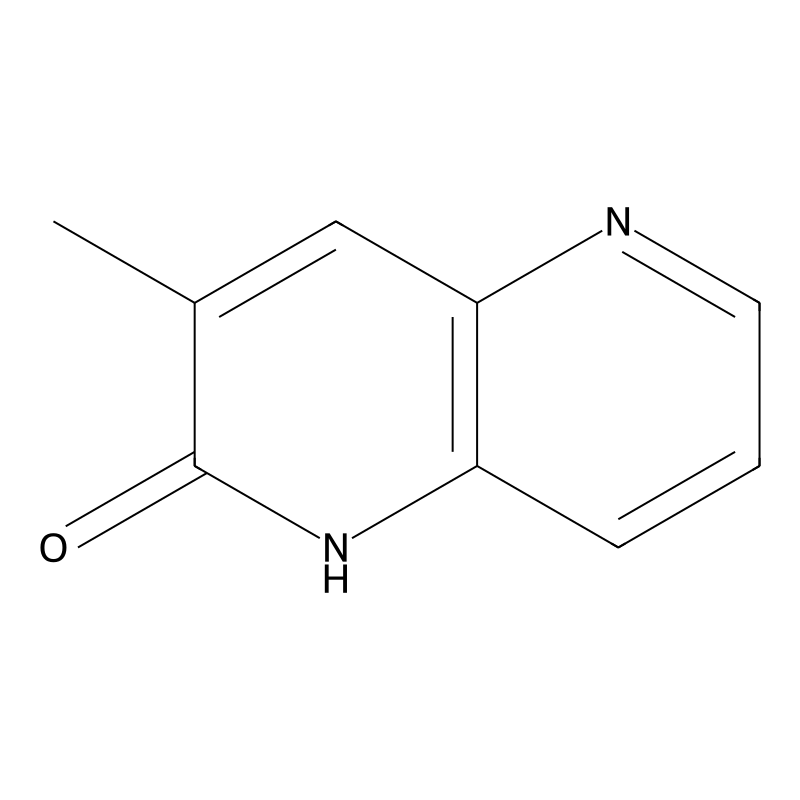

3-Methyl-1,5-naphthyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Field: Medicinal chemistry.

Summary: 1,5-naphthyridines exhibit diverse biological activities, making them important in drug discovery.

Methods: Synthesis strategies involve various reactions, such as condensation followed by cyclization and decarboxylation.

Results: Many 1,5-naphthyridine derivatives show promising bioactivity profiles.

Metal Complex Formation

Field: Coordination chemistry.

Summary: 1,5-naphthyridine acts as a ligand, coordinating to palladium (Pd) ions.

Methods: Pd(II) complexes are formed in aqueous solutions.

Results: Various Pd(II) complexes, including oligomeric species, are obtained.

Indol Systems Synthesis

Field: Organic synthesis.

Summary: Fused 1,5-naphthyridines can be obtained by heating oximes in an acidic medium.

Methods: Semmier-Wolf transposition.

Results: Formation of indol systems fused to the 1,5-naphthyridine nucleus.

Biological Activity Screening

Field: Biochemistry and pharmacology.

Summary: Evaluate the bioactivity of 3-Methyl-1,5-naphthyridin-2-ol and related derivatives.

Methods: In vitro assays, cell-based studies, and animal models.

Results: Assessments of antimicrobial, antitumor, or other relevant activities.

Material Science

Field: Materials research.

Summary: Investigate the use of 1,5-naphthyridines in materials, such as polymers or coatings.

Methods: Incorporation into materials, characterization techniques.

Results: Enhanced material properties or novel applications.

Analytical Chemistry

Field: Analytical methods development.

Summary: Develop analytical techniques using 1,5-naphthyridines as probes or indicators.

Methods: Spectroscopy, chromatography, electrochemical methods.

Results: Sensitive detection or quantification of specific analytes.

3-Methyl-1,5-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family, characterized by a methyl group at the third position and a hydroxyl group at the second position of the naphthyridine ring. Its molecular formula is and it has a molecular weight of approximately 164.17 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it of interest in various fields including medicinal chemistry and materials science.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, often using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can target the nitrogen atoms in the pyridine rings, yielding dihydro or tetrahydro derivatives through reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring, facilitated by reagents like alkyl halides and acyl chlorides under acidic or basic conditions

3-Methyl-1,5-naphthyridin-2-ol has diverse applications across several fields:

- Medicinal Chemistry: Its biological activities make it a candidate for drug development, particularly in areas like antimicrobial and anticancer therapies.

- Material Science: The compound can be utilized in developing light-emitting diodes and dye-sensitized solar cells.

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds .

3-Methyl-1,5-naphthyridin-2-ol exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably, it acts as a ligand that coordinates with metal ions such as palladium (II), which can modulate enzymatic activities. The compound also affects cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it may influence genes related to cell proliferation and apoptosis .

The synthesis of 3-Methyl-1,5-naphthyridin-2-ol can be achieved through various methods:

- Cyclization Reactions: One common method involves the cyclization of 3-aminopyridine with suitable reagents. The Gould-Jacobs reaction is particularly notable; it involves condensing 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization to yield the naphthyridine skeleton.

- Industrial Production: Large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity. This may include purification steps such as recrystallization or chromatography

Interaction studies of 3-Methyl-1,5-naphthyridin-2-ol reveal its potential in modulating various biological pathways. Its ability to bind to specific biomolecules allows it to inhibit or activate enzymes and alter gene expression. This property is particularly significant in understanding its role in cellular functions and therapeutic applications .

Several compounds possess structural similarities to 3-Methyl-1,5-naphthyridin-2-ol:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,5-Naphthyridine | Parent compound without methyl or hydroxyl substitutions | Lacks functional groups that enhance reactivity |

| 3-Methyl-1,8-naphthyridin-2-ol | Hydroxyl group at the second position but different ring fusion | Exhibits different biological properties due to ring structure |

| 2-Methyl-1,5-naphthyridin-3-ol | Methyl and hydroxyl groups swapped positions | Different reactivity patterns due to substitution placement |

The uniqueness of 3-Methyl-1,5-naphthyridin-2-ol lies in its specific substitution pattern which enhances its reactivity and potential for forming various derivatives with diverse applications .